molecular formula C19H12Cl3N3O2S B2680922 (Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786678-14-6

(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2680922
CAS No.: 786678-14-6
M. Wt: 452.73
InChI Key: VAEKGTIIXLFZRV-RGEXLXHISA-N
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Description

(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C19H12Cl3N3O2S and its molecular weight is 452.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complexing Properties

The compound shows potential in membrane processes as sodium cation carriers. A study demonstrated the synthesis of related compounds by condensing acetylenedicarboxylate with thioacetamides, followed by zinc treatment in acetic acid for reduction of exocyclic double bonds (Kosterina et al., 2004).

Antimicrobial Activities

Another research focused on the synthesis of derivatives based on a similar chemical structure, which exhibited promising antimicrobial activities. These compounds were synthesized through various reactions, including diazocoupling and condensation with p-anisaldehyde (Gouda et al., 2010).

Anti-inflammatory Applications

A study synthesized and evaluated compounds based on thiazolidine-2,4-dione moiety for their potency in inhibiting nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin generation. One compound, in particular, showed significant inhibition and was superior to indomethacin, a commercial anti-inflammatory drug (Ma et al., 2011).

Anticancer Activity

A stereoselective synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates was reported, with the focus on evaluating their anticancer activity. Some derivatives demonstrated broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020).

Crystal Structure and Computational Studies

A thiazolidin-4-one derivative, closely related to the compound , was studied for its crystal structure, Hirshfeld surface analysis, and computational properties. These studies offer insights into the molecular structure and potential interactions of such compounds (Khelloul et al., 2016).

Solubility and Partitioning in Solvents

Research on a similar compound evaluated its solubility in various solvents, including buffer solutions, ethanol, hexane, and octanol. This study is crucial for understanding the pharmacological properties and potential applications of such compounds in medical formulations (Volkova et al., 2020).

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O2S/c20-11-1-4-13(5-2-11)25-18(27)16(28-19(25)14(9-23)17(24)26)8-10-7-12(21)3-6-15(10)22/h1-7,16H,8H2,(H2,24,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEKGTIIXLFZRV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.